molecular formula C8H7F3O3 B13991052 4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol

4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol

Cat. No.: B13991052
M. Wt: 208.13 g/mol
InChI Key: CQNZFQQTDWTWFR-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol is an organic compound that features both a hydroxyl group and a trifluoromethoxy group attached to a benzyl alcohol structure. This compound is of interest due to its unique chemical properties, which make it useful in various fields such as pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol typically involves the introduction of the trifluoromethoxy group onto a benzyl alcohol derivative. One common method involves the reaction of 4-hydroxybenzyl alcohol with trifluoromethoxy reagents under specific conditions. For example, the formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate can be achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxy-2-(trifluoromethoxy)benzaldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. This can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzyl alcohol
  • 4-Hydroxybenzyl alcohol
  • 4-(Trifluoromethyl)benzyl alcohol

Uniqueness

4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both a hydroxyl group and a trifluoromethoxy group on the benzyl alcohol structure. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .

Properties

Molecular Formula

C8H7F3O3

Molecular Weight

208.13 g/mol

IUPAC Name

4-(hydroxymethyl)-3-(trifluoromethoxy)phenol

InChI

InChI=1S/C8H7F3O3/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3,12-13H,4H2

InChI Key

CQNZFQQTDWTWFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)OC(F)(F)F)CO

Origin of Product

United States

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